3-{2-[(3-Aminopropyl)amino]-2-oxoethyl}thymidine
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Overview
Description
3-{2-[(3-Aminopropyl)amino]-2-oxoethyl}thymidine is a synthetic nucleoside analog. It is structurally related to thymidine, a naturally occurring nucleoside that is a component of DNA. The compound is characterized by the presence of an aminopropyl group and an oxoethyl group attached to the thymidine molecule. This modification imparts unique chemical and biological properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[(3-Aminopropyl)amino]-2-oxoethyl}thymidine typically involves the following steps:
Protection of the Thymidine Hydroxyl Groups: The hydroxyl groups of thymidine are protected using silyl or acyl protecting groups to prevent unwanted reactions during subsequent steps.
Introduction of the Aminopropyl Group: The protected thymidine is reacted with 3-aminopropylamine in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the aminopropyl derivative.
Oxidation to Form the Oxoethyl Group: The aminopropyl derivative is then oxidized using an oxidizing agent such as potassium permanganate or sodium periodate to introduce the oxoethyl group.
Deprotection: The protecting groups are removed under acidic or basic conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-{2-[(3-Aminopropyl)amino]-2-oxoethyl}thymidine undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxoethyl group.
Substitution: The aminopropyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, sodium periodate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-{2-[(3-Aminopropyl)amino]-2-oxoethyl}thymidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in DNA replication and repair mechanisms.
Medicine: Investigated for its potential as an antiviral or anticancer agent.
Industry: Used in the development of novel materials and as a reagent in chemical synthesis.
Mechanism of Action
The mechanism of action of 3-{2-[(3-Aminopropyl)amino]-2-oxoethyl}thymidine involves its incorporation into DNA during replication. The presence of the aminopropyl and oxoethyl groups can interfere with the normal base-pairing and enzymatic processes, leading to the inhibition of DNA synthesis. This makes it a potential candidate for antiviral and anticancer therapies.
Comparison with Similar Compounds
Similar Compounds
- 3-{2-[(3-Aminopropyl)amino]-2-oxoethyl}uridine
- 3-{2-[(3-Aminopropyl)amino]-2-oxoethyl}cytidine
- 3-{2-[(3-Aminopropyl)amino]-2-oxoethyl}adenosine
Uniqueness
3-{2-[(3-Aminopropyl)amino]-2-oxoethyl}thymidine is unique due to its specific modification of the thymidine molecule. This modification imparts distinct chemical and biological properties that are not observed in its analogs. For example, the presence of the oxoethyl group can enhance its ability to form stable complexes with metal ions, which can be useful in various applications.
Properties
CAS No. |
61764-92-9 |
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Molecular Formula |
C15H24N4O6 |
Molecular Weight |
356.37 g/mol |
IUPAC Name |
N-(3-aminopropyl)-2-[3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2,6-dioxopyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C15H24N4O6/c1-9-6-18(13-5-10(21)11(8-20)25-13)15(24)19(14(9)23)7-12(22)17-4-2-3-16/h6,10-11,13,20-21H,2-5,7-8,16H2,1H3,(H,17,22)/t10-,11+,13+/m0/s1 |
InChI Key |
DYTVAITUHQQORV-DMDPSCGWSA-N |
Isomeric SMILES |
CC1=CN(C(=O)N(C1=O)CC(=O)NCCCN)[C@H]2C[C@@H]([C@H](O2)CO)O |
Canonical SMILES |
CC1=CN(C(=O)N(C1=O)CC(=O)NCCCN)C2CC(C(O2)CO)O |
Origin of Product |
United States |
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